
E 10 (pharmaceutical)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
E 10 (pharmaceutical), also known as E 10 (pharmaceutical), is a useful research compound. Its molecular formula is C36H80Cl2N6O4 and its molecular weight is 732 g/mol. The purity is usually 95%.
BenchChem offers high-quality E 10 (pharmaceutical) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about E 10 (pharmaceutical) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Key Points:
- Target Protein : Niemann-Pick C1-like 1
- Primary Effect : Reduces intestinal cholesterol absorption
- Outcome : Lowers LDL cholesterol levels
Clinical Applications
Ezetimibe is primarily used in the management of hyperlipidemia and is often prescribed in combination with statins for enhanced lipid-lowering effects. Its applications include:
- Primary Hyperlipidemia : Reduces LDL cholesterol in patients with elevated levels.
- Familial Hypercholesterolemia : Used alongside other lipid-lowering therapies to achieve target LDL levels.
- Cardiovascular Disease Prevention : Helps reduce cardiovascular risk by managing cholesterol levels.
Efficacy Data Table
Study/Trial Name | Population | Treatment Group | Outcome Measure | Results Summary |
---|---|---|---|---|
IMPROVE-IT Trial | Patients with atherosclerotic cardiovascular disease | Ezetimibe + Simvastatin | Major adverse cardiovascular events (MACE) | Significant reduction in MACE compared to statin alone |
SHARP Trial | Patients with chronic kidney disease | Ezetimibe + Statins | Cardiovascular events | Reduced risk of major vascular events |
ENHANCE Trial | Patients with familial hypercholesterolemia | Ezetimibe + Simvastatin | Carotid intima-media thickness | No significant difference in IMT compared to statin alone |
Case Study 1: IMPROVE-IT Trial
The IMPROVE-IT trial assessed the impact of Ezetimibe when added to Simvastatin in patients with a history of cardiovascular events. The study demonstrated that this combination significantly reduced the incidence of major adverse cardiovascular events compared to statin therapy alone.
Case Study 2: SHARP Trial
In the SHARP trial, Ezetimibe was evaluated in patients with chronic kidney disease. The results indicated a substantial reduction in major vascular events, highlighting its role in cardiovascular risk management among high-risk populations.
Case Study 3: ENHANCE Trial
The ENHANCE trial focused on patients with familial hypercholesterolemia. Despite expectations for improved carotid intima-media thickness, results showed no significant difference when adding Ezetimibe to Simvastatin therapy, prompting further investigation into its long-term benefits.
Safety Profile
Ezetimibe is generally well-tolerated. Common side effects may include gastrointestinal symptoms such as diarrhea and abdominal pain. Serious adverse effects are rare but can include liver enzyme elevations when used with statins.
Summary of Side Effects Table
Side Effect | Frequency |
---|---|
Diarrhea | Common |
Abdominal Pain | Common |
Liver Enzyme Elevation | Rare |
Propiedades
Número CAS |
50808-48-5 |
---|---|
Fórmula molecular |
C36H80Cl2N6O4 |
Peso molecular |
732 g/mol |
Nombre IUPAC |
2-[2-aminoethyl-[2-(octylamino)ethyl]amino]acetic acid;2-[bis[2-(octylamino)ethyl]amino]acetic acid;dihydrochloride |
InChI |
InChI=1S/C22H47N3O2.C14H31N3O2.2ClH/c1-3-5-7-9-11-13-15-23-17-19-25(21-22(26)27)20-18-24-16-14-12-10-8-6-4-2;1-2-3-4-5-6-7-9-16-10-12-17(11-8-15)13-14(18)19;;/h23-24H,3-21H2,1-2H3,(H,26,27);16H,2-13,15H2,1H3,(H,18,19);2*1H |
Clave InChI |
UIBXDKWEVWRQCV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCNCCN(CCN)CC(=O)O.CCCCCCCCNCCN(CCNCCCCCCCC)CC(=O)O.Cl.Cl |
SMILES canónico |
CCCCCCCCNCCN(CCN)CC(=O)O.CCCCCCCCNCCN(CCNCCCCCCCC)CC(=O)O.Cl.Cl |
Key on ui other cas no. |
50808-48-5 |
Sinónimos |
E 10 E-10 N-(2-aminoethyl)-N-(2-(octylamino)ethyl)glycine monohydrochloride, mixt. with N,N-bis(2-(octylamino)ethyl)glycine monohydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.